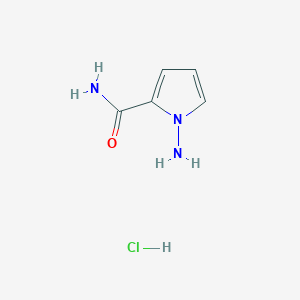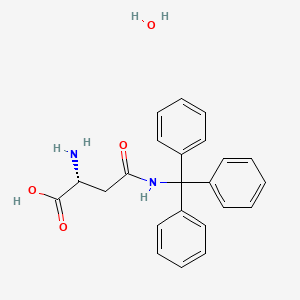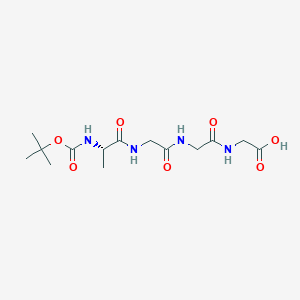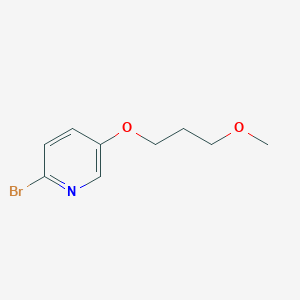![molecular formula C9H7FO2 B1381257 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 1780277-74-8](/img/structure/B1381257.png)
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Übersicht
Beschreibung
“4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid” is a chemical compound with the CAS Number: 1780277-74-8 . It has a molecular weight of 166.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-fluorobicyclo [4.2.0]octa-1,3,5-triene-7-carboxylic acid . The InChI Code is 1S/C9H7FO2/c10-6-2-1-5-3-8 (9 (11)12)7 (5)4-6/h1-2,4,8H,3H2, (H,11,12) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Valence Isomerization and Equilibrium Studies
Research has explored the valence isomerization equilibria of fluorinated cycloocta-1,3,5-trienes. For example, Rahman et al. (1990) investigated the equilibrium constants, enthalpy, and entropy changes for hexafluorocycloocta-1,3,5-triene/bicyclo[4.2.0]octa-2,4-diene systems. This study contributes to understanding the strain energy content of various fluorinated compounds, relevant to the scientific exploration of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (Rahman et al., 1990).
Synthesis and Polymerization Applications
The synthesis and polymerization of related bicyclic compounds have been a focus of several studies. For instance, Wagaman and Grubbs (1997) discussed the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) through the polymerization of dicarboxybicyclo[2.2.2]octa-2,5,7-triene derivatives. These polymers exhibit significant luminescence and are relevant in the context of exploring the properties of fluorinated bicyclic compounds (Wagaman & Grubbs, 1997).
Studies in Organometallic Chemistry
Kerber and Müller (1987) explored the valence tautomers of dimethyl cycloocta-2,5,7-triene-1,4-dicarboxylate and its complex with iron tricarbonyl. This research contributes to understanding the reactivity and potential applications of fluorinated bicyclic compounds in organometallic chemistry (Kerber & Müller, 1987).
Applications in Fluorine Chemistry
Fluorinated bicyclic compounds, similar to 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, have been synthesized and studied for their reactivity and potential applications in fluorine chemistry. Battersby et al. (1980) synthesized various fluorobicyclo[2,2,2]octanes and explored their reactions, providing insights relevant to the study of fluorinated bicyclic carboxylic acids (Battersby et al., 1980).
Electrophilic Fluorination Studies
Jefford et al. (1982) investigated the rearrangements involving C8H8F-cations of the cage type, which is significant in understanding the electrophilic fluorination reactions of fluorinated bicyclic compounds. This research contributes to the broader understanding of the reactivity of compounds like 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (Jefford et al., 1982).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECFIGBNSKXRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
CAS RN |
1780277-74-8 | |
| Record name | 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)



![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)
![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)




